molecular formula C8H18Cl2N2 B1290480 4-(Azetidin-1-yl)piperidine dihydrochloride CAS No. 864246-02-6

4-(Azetidin-1-yl)piperidine dihydrochloride

Cat. No. B1290480
M. Wt: 213.15 g/mol
InChI Key: MOTOMPUZVPDAQF-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

After adding 10% palladium-carbon (600 mg) to a solution of the crude 4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride (6.55 g) in 2-propanol (50 ml)-water (50 ml), the mixture was stirred for 23 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered and washed with 2-propanol, and then the filtrate was concentrated. Ethanol (10 ml)-hexane (50 ml) was added to the residue to produce suspended precipitate. It was then filtered and washed with 10 ml of ethanol. The filtered precipitate was subjected to aeration drying to provide the title compound (4.26 g) as white powder.
Name
4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[N:3]1([CH:7]2[CH2:12][CH2:11][N:10](CC3C=CC=CC=3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4]1.O>CC(O)C.[C].[Pd]>[ClH:1].[ClH:1].[N:3]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4]1 |f:0.1.2,5.6,7.8.9|

Inputs

Step One
Name
4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride
Quantity
6.55 g
Type
reactant
Smiles
Cl.Cl.N1(CCC1)C1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 23 hours at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with 2-propanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Ethanol (10 ml)-hexane (50 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
to produce
FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
washed with 10 ml of ethanol
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
Cl.Cl.N1(CCC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g
YIELD: CALCULATEDPERCENTYIELD 185.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.